Cas no 223418-56-2 (1-(Naphthalen-1-yl)propan-1-amine)

1-(Naphthalen-1-yl)propan-1-amine is a naphthalene-derived amine compound with a propylamine side chain at the 1-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. Its aromatic naphthalene core enhances stability, while the primary amine functionality allows for further derivatization, such as amidation or Schiff base formation. The compound exhibits moderate solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its well-defined molecular architecture ensures consistent performance in synthetic applications, including asymmetric catalysis and ligand design. Proper handling under inert conditions is recommended due to potential amine sensitivity.
1-(Naphthalen-1-yl)propan-1-amine structure
223418-56-2 structure
Product Name:1-(Naphthalen-1-yl)propan-1-amine
CAS No:223418-56-2
MF:C13H15N
MW:185.2649
MDL:MFCD16847330
CID:2952187
PubChem ID:14948203
Update Time:2025-10-27

1-(Naphthalen-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-NaphthaleneMethanaMine, α-ethyl-
    • 1-(naphthalen-1-yl)propan-1-amine
    • alpha-Ethylnaphthalene-1-methanamine
    • 1-naphthalen-1-ylpropan-1-amine
    • 1-Naphthalenemethanamine, alpha-ethyl-
    • YIA41856
    • AKOS012009610
    • EN300-242980
    • CS-B1713
    • A-ethyl-
    • 1-Naphthalenemethanamine,
    • SCHEMBL959197
    • F16906
    • 223418-56-2
    • MFCD16847330
    • CS-15312
    • 1-(Naphthalen-1-yl)propan-1-amine
    • MDL: MFCD16847330
    • Inchi: 1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3
    • InChI Key: JJYPGFPZTOUPHN-UHFFFAOYSA-N
    • SMILES: N([H])([H])C([H])(C([H])([H])C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

Computed Properties

  • Exact Mass: 185.120449483g/mol
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 3

1-(Naphthalen-1-yl)propan-1-amine Pricemore >>

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Additional information on 1-(Naphthalen-1-yl)propan-1-amine

1-(Naphthalen-1-yl)propan-1-amine: A Comprehensive Overview

1-(Naphthalen-1-yl)propan-1-amine, also known by its CAS number 223418-56-2, is a fascinating compound with a rich history and diverse applications. This organic compound, belonging to the class of amines, has garnered significant attention in both academic and industrial research due to its unique properties and potential uses. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 1-(Naphthalen-1-yl)propan-1-amine.

The molecular structure of 1-(Naphthalen-1-yl)propan-1-amine comprises a naphthalene ring system attached to a propylamine group. The naphthalene moiety, a fused bicyclic aromatic system, contributes to the compound's stability and reactivity. The propylamine group, on the other hand, introduces nucleophilic properties, making it a valuable component in various chemical reactions. This combination of structural features makes 1-(Naphthalen-1-y)lpropan-amine a versatile building block in organic synthesis.

Recent studies have highlighted the role of 1-(Naphthalen-l-yl)propan-amine in drug discovery. Researchers have explored its potential as a lead compound in the development of novel pharmaceutical agents. For instance, its ability to act as a ligand in metalloenzyme inhibition has been extensively investigated. This property has led to its consideration in the design of anti-cancer drugs targeting specific enzyme pathways.

In addition to its pharmaceutical applications, CAS No 223418-56-2) has found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics. Recent advancements in the synthesis of conductive polymers have incorporated this compound as a key component, enhancing the performance of organic light-emitting diodes (OLEDs) and flexible electronics.

The synthesis of 1-(Naphthalen-l-yl)propan-amine) involves several methodologies. Traditional approaches include Friedel-Crafts alkylation and nucleophilic aromatic substitution. However, recent research has focused on developing more efficient and environmentally friendly synthesis routes. For example, catalytic hydrogenation methods have been optimized to improve yield and reduce reaction time.

The toxicity profile of CAS No 223418-56-2) is another critical area of investigation. Studies conducted under regulatory guidelines have provided insights into its acute and chronic toxicity effects. These findings are essential for ensuring safe handling and application in industrial settings.

In conclusion, 1-(Naphthalen-l-yl)propan-amine strong>) remains a significant compound with vast potential across multiple disciplines. Its structural versatility, combined with recent research breakthroughs, positions it as a key player in future innovations. As ongoing studies continue to uncover new applications and optimize synthesis techniques, the significance of this compound is set to grow further.

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